1-Methyl-4-(3-methylbutan-2-yl)benzene
Description
1-Methyl-4-(3-methylbutan-2-yl)benzene, also referred to as 1-methyl-4-(1-methylethyl)benzene or p-cymene, is an aromatic hydrocarbon characterized by a benzene ring substituted with a methyl group at position 1 and an isopropyl group at position 4 . This compound is structurally classified as a branched alkylbenzene and is commonly found in natural and industrial contexts. For instance, it has been identified in fermented meat products as a byproduct of microbial activity and in liquid smoke generated from tire pyrolysis . Its applications extend to biological studies, where it has demonstrated insecticidal properties against aphids at specific concentrations .
Properties
CAS No. |
22040-31-9 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
1-methyl-4-(3-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C12H18/c1-9(2)11(4)12-7-5-10(3)6-8-12/h5-9,11H,1-4H3 |
InChI Key |
HGBAMYCBEAZGHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-4-(3-methylbutan-2-yl)benzene can be synthesized through Friedel-Crafts alkylation. This involves the reaction of benzene with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(3-methylbutan-2-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Lewis acids like aluminum chloride or ferric chloride are used as catalysts in electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Depending on the conditions, products can include alcohols, ketones, or carboxylic acids.
Reduction: The major products are simpler hydrocarbons.
Substitution: The products vary based on the substituent introduced, such as halogenated derivatives or nitro compounds.
Scientific Research Applications
1-Methyl-4-(3-methylbutan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds
Mechanism of Action
The mechanism of action of 1-Methyl-4-(3-methylbutan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s aromatic ring can undergo substitution reactions, where electrophiles replace hydrogen atoms on the ring. This process involves the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .
Comparison with Similar Compounds
Structural Analogues and Isomers
Ethyl-Methylbenzenes :
- 1-Ethyl-2-methylbenzene , 1-Ethyl-3-methylbenzene , and 1-Ethyl-4-methylbenzene are positional isomers differing in the placement of ethyl and methyl groups on the benzene ring. These compounds exhibit distinct physicochemical properties due to variations in molecular symmetry and steric effects .
- Ethylbenzene (a single ethyl-substituted benzene) and toluene (methylbenzene) are simpler analogues with fewer alkyl substituents.
p-Cymene Derivatives :
- 1-Methyl-4-(1-methylphenyl)-benzene features a biphenyl structure, differing from p-cymene by replacing the isopropyl group with a methylphenyl moiety .
Physicochemical Properties
- Boiling Points : Ethyl-methylbenzenes exhibit higher boiling points than p-cymene due to increased molecular weight and branching. For example, 1-Ethyl-4-methylbenzene has a reported boiling point of 197.5°C , whereas p-cymene’s lower volatility is suggested by its GC-MS retention time of 17.478 minutes .
- Chromatographic Behavior : p-cymene’s spectral fragmentation pattern aligns with isopropyl-substituted benzenes, distinguishing it from ethyl-methylbenzene isomers in GC-MS analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
